2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL-
Overview
Description
2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique bromine and fluorine substitutions, is of particular interest in various scientific research fields.
Preparation Methods
The synthesis of 2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromonitrobenzene.
Reaction Conditions: The compound is dissolved in dimethylformamide (DMF) and reacted with ethyl acetoacetate and potassium carbonate at 80°C.
Reduction: Following this, three equivalents of iron are added, and the reaction is carried out in ice-cold acetic acid at 120°C.
Yield: This process results in the formation of 6-bromo-1,3-dihydro-2H-indol-2-one with a yield of 90%.
Chemical Reactions Analysis
2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and fluorine, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The indole nucleus can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions: Typical reagents include potassium carbonate, iron, and acetic acid, with reactions carried out at elevated temperatures.
Major Products: The primary products formed include various substituted indole derivatives, depending on the reagents and conditions used
Scientific Research Applications
2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying antiviral, anticancer, and antimicrobial properties.
Medicine: Its potential therapeutic applications are being explored, particularly in drug development.
Industry: The compound can be used in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- can be compared with other indole derivatives:
Similar Compounds: Examples include 6-bromo-1,3-dihydro-2H-indol-2-one and other substituted indoles.
Uniqueness: The presence of both bromine and fluorine atoms in the compound provides unique chemical properties and biological activities, distinguishing it from other indole derivatives
Properties
IUPAC Name |
5-bromo-6-fluoro-3,3-dimethyl-1H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c1-10(2)5-3-6(11)7(12)4-8(5)13-9(10)14/h3-4H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCYXDNKWYUALX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2NC1=O)F)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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